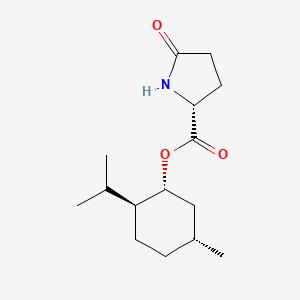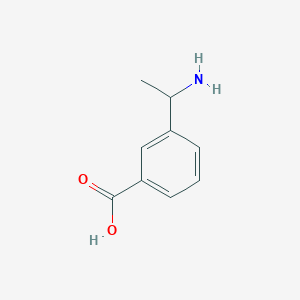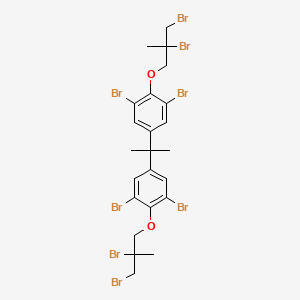
1,3,5-トリ(ピレン-1-イル)ベンゼン
概要
説明
1,3,5-Tri(pyren-1-yl)benzene is an organic compound belonging to the polycyclic aromatic hydrocarbon family. It consists of three pyrene groups attached to a central benzene ring.
科学的研究の応用
1,3,5-Tri(pyren-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules due to its polycyclic aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
Target of Action
The primary target of 1,3,5-Tri(pyren-1-yl)benzene is in the field of organic electronics. It is used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV, and perovskite solar cells .
Mode of Action
1,3,5-Tri(pyren-1-yl)benzene interacts with its targets by facilitating electron transport. It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties allow it to effectively transport electrons and block holes, thereby enhancing the efficiency of organic electronic devices .
Biochemical Pathways
The biochemical pathways affected by 1,3,5-Tri(pyren-1-yl)benzene are primarily related to electron transport in organic electronic devices. By facilitating electron transport and blocking holes, 1,3,5-Tri(pyren-1-yl)benzene can improve the performance of these devices .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 1,3,5-Tri(pyren-1-yl)benzene, we can discuss its properties in terms of its stability and solubility. It is a stable compound at room temperature . .
Result of Action
The result of 1,3,5-Tri(pyren-1-yl)benzene’s action is the improved efficiency of organic electronic devices. By serving as an effective electron-transport layer and hole-blocking layer, it enhances the performance of devices such as OLEDs, OPV, and perovskite solar cells .
Action Environment
The action of 1,3,5-Tri(pyren-1-yl)benzene can be influenced by environmental factors such as temperature and light. It is stable at room temperature , but may decompose under high temperatures and light exposure . Therefore, the environment in which 1,3,5-Tri(pyren-1-yl)benzene is used should be carefully controlled to ensure its stability and efficacy.
生化学分析
Biochemical Properties
It is known that this compound can be employed as a component in the synthesis of luminescent materials, including organic light-emitting diodes (OLEDs) or fluorescent dyes for sensing and imaging applications
Molecular Mechanism
It is known that it has a molecular weight of 678.82 g/mol
Temporal Effects in Laboratory Settings
It is known that this compound is a colorless, crystalline solid that is insoluble
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri(pyren-1-yl)benzene can be synthesized through a multi-step process involving the coupling of pyrene derivatives with a benzene core. One common method involves the use of Suzuki-Miyaura cross-coupling reactions. In this process, pyrene boronic acid derivatives are reacted with a benzene triflate under palladium catalysis in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 1,3,5-Tri(pyren-1-yl)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity .
化学反応の分析
Types of Reactions
1,3,5-Tri(pyren-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of pyrenequinones.
Reduction: Reduction of 1,3,5-Tri(pyren-1-yl)benzene can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of pyrene derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitronium tetrafluoroborate in sulfuric acid for nitration reactions.
Major Products Formed
Oxidation: Pyrenequinones.
Reduction: Reduced pyrene derivatives.
Substitution: Nitro-pyrene derivatives.
類似化合物との比較
Similar Compounds
1,3,5-Tri(3-pyridyl)phenylbenzene: Known for its use as an electron transport and hole blocking layer in organic electronics.
1,3-Di(2-pyridyl)benzene: Used in the synthesis of metal complexes for applications in light-emitting diodes and photovoltaics.
Uniqueness
1,3,5-Tri(pyren-1-yl)benzene is unique due to its three pyrene groups, which provide enhanced π-π stacking interactions and fluorescence properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
特性
IUPAC Name |
1-[3,5-di(pyren-1-yl)phenyl]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H30/c1-4-31-10-13-37-16-22-43(46-25-19-34(7-1)49(31)52(37)46)40-28-41(44-23-17-38-14-11-32-5-2-8-35-20-26-47(44)53(38)50(32)35)30-42(29-40)45-24-18-39-15-12-33-6-3-9-36-21-27-48(45)54(39)51(33)36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYKJVSQIHZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609013 | |
| Record name | 1,1',1''-(Benzene-1,3,5-triyl)tripyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349666-25-7 | |
| Record name | 1,1′,1′′-(1,3,5-Benzenetriyl)tris[pyrene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349666-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1',1''-(Benzene-1,3,5-triyl)tripyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


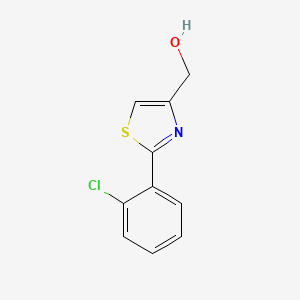
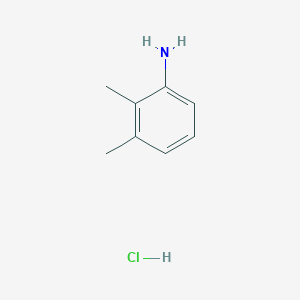
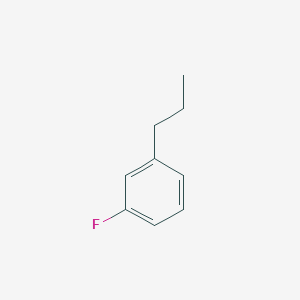
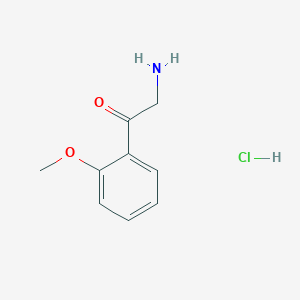

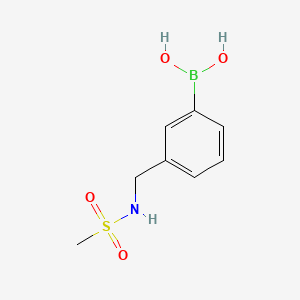
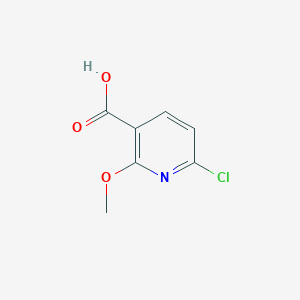
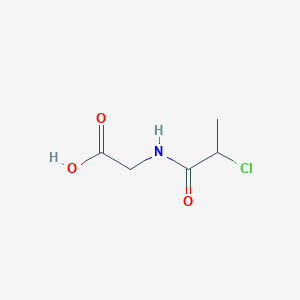
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)
